![molecular formula C13H10O5 B1440129 4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid CAS No. 1204297-27-7](/img/structure/B1440129.png)
4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid
Overview
Description
“4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” is a chemical compound with the molecular formula C13H10O5 . It is a benzoic acid derivative .
Molecular Structure Analysis
The molecular structure of “4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” consists of a benzoic acid group attached to a furyl group through an oxoethoxy linker . The molecular weight of this compound is 246.22 .Scientific Research Applications
Chemical Synthesis
“4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” can be used in chemical synthesis. For instance, it can undergo a Knoevenagel condensation reaction with benzene-acetaldehyde to produce 2-phenyl-3-(2-furyl)propenal .
Biomass Conversion
The compound can be derived from biomass, specifically from the thermal dehydration of pentose and hexose sugars . This makes it a sustainable resource for chemical production.
Production of Value-Added Chemicals
Furfural, a key derivative of “4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid”, can be used to produce a variety of value-added chemicals . These include furfuryl alcohol, furoic acid, hydroxymethylfurfural, furan, and tetrahydrofuran .
Environmental Sustainability
The use of “4-[2-(2-Furyl)-2-oxoethoxy]benzoic acid” in the production of bio-based chemicals contributes to environmental sustainability . It helps reduce dependency on petroleum-based chemicals and promotes the use of renewable resources.
properties
IUPAC Name |
4-[2-(furan-2-yl)-2-oxoethoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-11(12-2-1-7-17-12)8-18-10-5-3-9(4-6-10)13(15)16/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGDCZVGHPWAGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Furan-2-yl)-2-oxoethoxy]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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